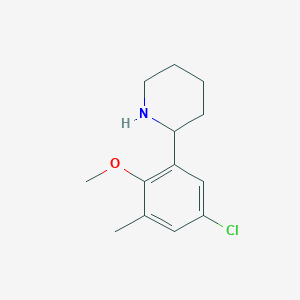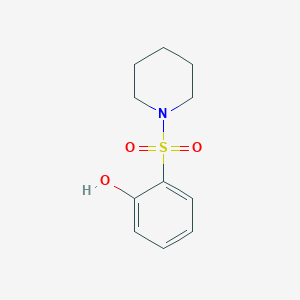
Ethyl 2-(4-butoxyphenyl)-2-oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(4-butoxyphenyl)-2-oxoacetate is an organic compound with the molecular formula C14H20O4 It is a derivative of phenylacetic acid and is characterized by the presence of a butoxy group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-butoxyphenyl)-2-oxoacetate can be synthesized through several methods. One common approach involves the esterification of 4-butoxyphenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Claisen condensation of ethyl acetate with 4-butoxybenzaldehyde in the presence of a strong base such as sodium ethoxide. This reaction yields the desired ester along with ethanol as a byproduct.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to reduce production costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(4-butoxyphenyl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with hydrobromic acid can replace the butoxy group with a bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Hydrobromic acid in acetic acid under reflux conditions.
Major Products Formed
Oxidation: 4-butoxybenzoic acid.
Reduction: 2-(4-butoxyphenyl)ethanol.
Substitution: 2-(4-bromophenyl)-2-oxoacetate.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(4-butoxyphenyl)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of ethyl 2-(4-butoxyphenyl)-2-oxoacetate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may exert its effects by inhibiting enzymes involved in inflammatory processes or by disrupting microbial cell membranes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(4-butoxyphenyl)-2-oxoacetate can be compared with other similar compounds, such as:
Ethyl 2-(4-methoxyphenyl)-2-oxoacetate: This compound has a methoxy group instead of a butoxy group, which may result in different chemical and biological properties.
Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate: The presence of an ethoxy group can influence the compound’s reactivity and solubility compared to the butoxy derivative.
Ethyl 2-(4-propoxyphenyl)-2-oxoacetate: The propoxy group may impart different steric and electronic effects, affecting the compound’s behavior in chemical reactions.
This compound is unique due to the presence of the butoxy group, which can influence its physical and chemical properties, making it suitable for specific applications in organic synthesis and pharmaceuticals.
Eigenschaften
IUPAC Name |
ethyl 2-(4-butoxyphenyl)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-5-10-18-12-8-6-11(7-9-12)13(15)14(16)17-4-2/h6-9H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXXFNZLCGGODK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(3-Ethylimidazo[1,5-a]pyridine-1-yl)-2,2,2-trifluoroethanone](/img/structure/B7906191.png)
![2-[(2-Methoxyphenyl)methyl]-5-methylpyrazole-3-carboxylic acid](/img/structure/B7906193.png)
![1-[(2-Methoxyphenyl)methyl]-5-methylpyrazole-3-carboxylic acid](/img/structure/B7906201.png)
![1-[(3-Methoxyphenyl)methyl]-3-methyl-1h-pyrazole-5-carboxylic acid](/img/structure/B7906204.png)




